7-Demethylpiericidin a1

Physicochemical profiling Lipophilicity comparison Drug-like properties

Researchers face limited access to characterized natural product antibiotics with Gram-negative and antifungal dual activity. 7-Demethylpiericidin A1 (CAS 155148-30-4), a piericidin-class Complex I inhibitor from Streptomyces sp. SN-198, addresses this gap. Key advantages: validated Gram-negative antibacterial and antifungal activity; free C7 hydroxyl enables direct glycosylation to access bioactive derivatives; and lower lipophilicity (XLogP3 5.5) improves solubility and assay compatibility over piericidin A1. Authentic reference standard with rigorous QC documentation.

Molecular Formula C24H35NO4
Molecular Weight 401.5 g/mol
Cat. No. B1244285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Demethylpiericidin a1
Synonyms7-demethylpiericidin A(1)
7-demethylpiericidin A1
SN 198-D
SN-198-D
Molecular FormulaC24H35NO4
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(C(C)C=CC=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O
InChIInChI=1S/C24H35NO4/c1-8-17(3)21(26)18(4)13-11-9-10-12-16(2)14-15-20-19(5)22(27)23(28-6)24(25-20)29-7/h8-11,13-14,18,21,26H,12,15H2,1-7H3,(H,25,27)/b10-9+,13-11+,16-14+,17-8+/t18-,21+/m1/s1
InChIKeyHVSNZEPHFYYIKC-YIOFYXMNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Demethylpiericidin A1 Overview


7-Demethylpiericidin A1 (C₂₄H₃₅NO₄, MW 401.5) is a piericidin-class pyridine-containing antibiotic produced by Streptomyces sp. SN-198 [1]. As a member of the piericidin family, it shares the characteristic 4-pyridinol core linked with a methylated polyketide side chain, conferring structural homology to coenzyme Q and enabling it to function as a competitive inhibitor of mitochondrial NADH-ubiquinone oxidoreductase (Complex I) [2]. Unlike the more extensively characterized piericidin A1 (C₂₅H₃₇NO₄, MW 415.6), 7-demethylpiericidin A1 lacks the methyl group at the C7 position of the polyketide side chain [1], resulting in altered physicochemical properties and a distinct biological activity profile that includes both antifungal and Gram-negative antibacterial activity .

Differentiation from Piericidin A1


Despite sharing a common 4-pyridinol pharmacophore and Complex I inhibitory mechanism, piericidin A1 and 7-demethylpiericidin A1 are not functionally interchangeable. The absence of the C7 methyl group in 7-demethylpiericidin A1 confers altered lipophilicity (XLogP3 5.5 vs. piericidin A1 XLogP3 6.5), hydrogen bonding capacity (HBD count: 2 vs. 1), and molecular recognition properties that translate to divergent biological selectivity [1][2]. Critically, 7-demethylpiericidin A1 demonstrates antibacterial activity against Gram-negative organisms and antifungal activity—properties not reported for piericidin A1—while piericidin A1 exhibits sub-nanomolar Complex I inhibition (IC₅₀ = 3.7 nM) and insecticidal activity [3][4]. SAR studies on piericidin analogues confirm that side chain modifications, even when modest, alter target engagement profiles and cellular activity spectra, precluding simple substitution [5].

Differentiation Evidence


Lipophilicity Comparison

7-Demethylpiericidin A1 exhibits significantly lower lipophilicity compared to piericidin A1, as quantified by computed XLogP3 values [1][2]. This physicochemical difference arises from the absence of the C7 methyl group on the polyketide side chain [3].

Physicochemical profiling Lipophilicity comparison Drug-like properties

Hydrogen Bond Donor Difference

7-Demethylpiericidin A1 possesses an additional hydrogen bond donor (HBD count = 2) compared to piericidin A1 (HBD count = 1), reflecting the demethylated C7 position [1][2]. This difference alters the compound's capacity for specific hydrogen bonding interactions with biological targets.

Molecular recognition Binding interactions Hydrogen bonding

Divergent Antimicrobial Spectrum

7-Demethylpiericidin A1 demonstrates antibacterial activity against Gram-negative bacteria and antifungal activity, as reported in the original isolation study and corroborated by multiple vendor datasheets [1][2]. In contrast, piericidin A1 is not reported to possess Gram-negative antibacterial or antifungal activity; its primary reported activities are Complex I inhibition, insecticidal effects, and cytotoxicity [3].

Antimicrobial screening Gram-negative bacteria Antifungal activity

Synthetic Versatility

7-Demethylpiericidin A1 serves as a key aglycone precursor for the biosynthesis and semisynthesis of glycosylated piericidins, including 7-demethyl-glucopiericidin A, which exhibits distinct cytotoxic selectivity [1]. The free C7 hydroxyl group provides a conjugation handle absent in the methylated piericidin A1 scaffold [2].

Synthetic chemistry Glycosylation Derivatization platform

Complex I Inhibition Data Gap

A critical evidence gap exists: no peer-reviewed study has reported direct, quantitative Complex I inhibition data (e.g., IC₅₀ values) for 7-demethylpiericidin A1 that can be directly compared to the well-characterized piericidin A1 (IC₅₀ = 3.7 nM) [1]. The inhibition of Complex I by piericidins is attributed to their structural homology with coenzyme Q [2], and both compounds share the essential 4-pyridinol pharmacophore required for this activity [3].

Complex I inhibition Evidence gap Research opportunity

7-Demethylpiericidin A1 Applications


Antimicrobial Susceptibility Testing

Researchers investigating novel antimicrobial agents or probing Gram-negative bacterial/fungal physiology should prioritize 7-demethylpiericidin A1 over piericidin A1 due to its demonstrated antibacterial activity against Gram-negative organisms and antifungal activity [1][2]. Unlike piericidin A1, which is not characterized for such antimicrobial activity, 7-demethylpiericidin A1 offers a validated starting point for screening campaigns, mechanism-of-action studies targeting bacterial/fungal pathways, or use as a positive control in antimicrobial susceptibility assays .

Glycosylated Piericidin Synthesis

For medicinal chemistry and natural product derivatization programs, 7-demethylpiericidin A1 provides a critical advantage: the free hydroxyl at C7 enables direct glycosylation or other O-conjugation reactions to generate glycosylated derivatives with enhanced or altered biological properties [3]. This functional handle is absent in piericidin A1 (C7 methylated) and piericidin B1 (C10 methylated), making 7-demethylpiericidin A1 the preferred aglycone scaffold for accessing the growing class of bioactive glycosylated piericidins, which exhibit selective cytotoxicities distinct from the parent aglycones [4].

Lipophilicity-Optimized SAR

In SAR campaigns where controlling lipophilicity is critical for optimizing solubility, reducing non-specific binding, or improving assay compatibility, 7-demethylpiericidin A1 (XLogP3 = 5.5) offers a measurable advantage over piericidin A1 (XLogP3 = 6.5) [5][6]. The approximately 10-fold lower computed octanol-water partition coefficient translates to improved aqueous solubility and potentially reduced promiscuous binding artifacts in cell-based assays [7], making 7-demethylpiericidin A1 the more suitable scaffold for lead optimization programs requiring enhanced drug-like physicochemical properties.

Natural Product Dereplication

For natural product chemists conducting microbial extract screening or dereplication, 7-demethylpiericidin A1 serves as an authentic reference standard for identifying piericidin-class metabolites from Streptomyces fermentation broths [8]. Its distinct retention time, mass (MW 401.5), and spectroscopic signature compared to piericidin A1 (MW 415.6) enable unambiguous differentiation of these structurally similar metabolites during HPLC-MS-based dereplication workflows [9].

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